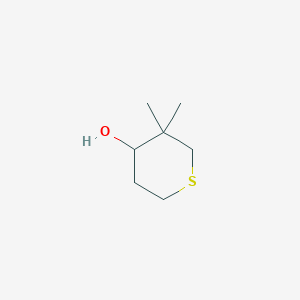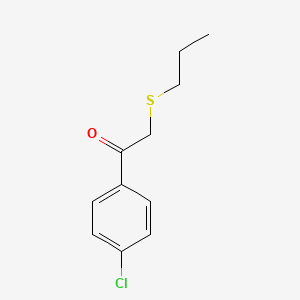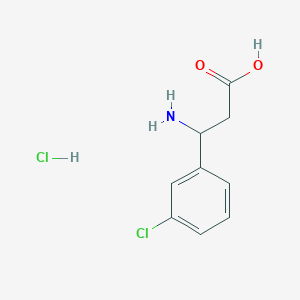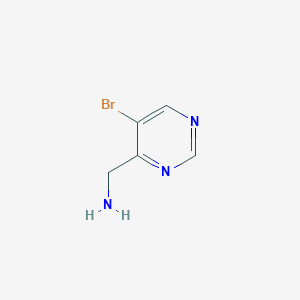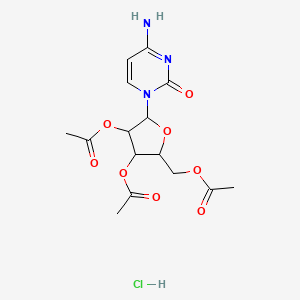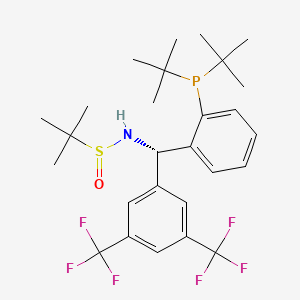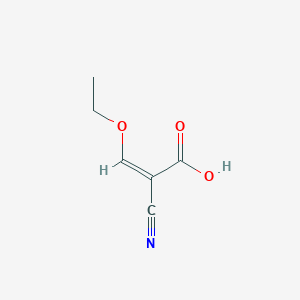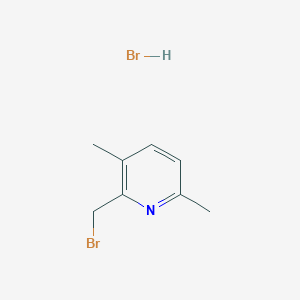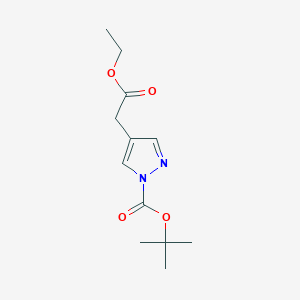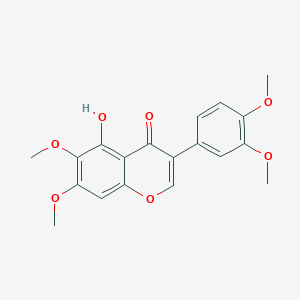
Belamcandin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Belamcandin can be synthesized through various chemical reactions. One method involves the sulfonation of this compound using sulfuric acid, followed by the addition of sodium to form tectorigenin sodium sulfonate . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Belamcanda chinensis. The extraction process includes drying the rhizomes, grinding them into a fine powder, and using solvents such as methanol or ethanol to extract the active compounds . The extract is then purified using chromatographic techniques to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Belamcandin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as tectorigenin and its glycosides . These derivatives often exhibit enhanced biological activities compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Belamcandin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Belamcandin is often compared with other isoflavonoids such as tectoridin and tectorigenin. While all these compounds share similar structural features, this compound is unique in its potent anti-inflammatory and anti-osteoclastogenic activities . Tectoridin and tectorigenin, on the other hand, are more commonly studied for their hepatoprotective and anticancer properties .
List of Similar Compounds
- Tectoridin
- Tectorigenin
- Irigenin
- Iridin
This compound’s unique combination of biological activities makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H18O7 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-6-5-10(7-13(12)23-2)11-9-26-14-8-15(24-3)19(25-4)18(21)16(14)17(11)20/h5-9,21H,1-4H3 |
InChI-Schlüssel |
CCZHKEJGAJVDRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



